molecular formula C16H26ClNO6 B14338016 Ethanol, 2,2',2''-nitrilotris-, 2-(4-chlorophenoxy)-2-methylpropanoate (salt) CAS No. 105377-53-5

Ethanol, 2,2',2''-nitrilotris-, 2-(4-chlorophenoxy)-2-methylpropanoate (salt)

Cat. No.: B14338016
CAS No.: 105377-53-5
M. Wt: 363.8 g/mol
InChI Key: JKKJVHVHLHODJU-UHFFFAOYSA-N
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Description

Ethanol, 2,2’,2’'-nitrilotris-, 2-(4-chlorophenoxy)-2-methylpropanoate (salt) is a complex organic compound that combines the properties of ethanol, nitrilotris, and chlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2,2’,2’'-nitrilotris-, 2-(4-chlorophenoxy)-2-methylpropanoate (salt) typically involves multiple steps:

    Formation of 2,2’,2’'-nitrilotris(ethanol): This can be achieved by reacting ethylene oxide with ammonia under controlled conditions.

    Introduction of the 4-chlorophenoxy group: This step involves the reaction of 2,2’,2’'-nitrilotris(ethanol) with 4-chlorophenol in the presence of a suitable catalyst.

    Formation of the 2-methylpropanoate salt: The final step involves the esterification of the intermediate compound with 2-methylpropanoic acid, followed by neutralization with a suitable base to form the salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’,2’'-nitrilotris-, 2-(4-chlorophenoxy)-2-methylpropanoate (salt) can undergo various chemical reactions, including:

    Oxidation: The ethanol groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitrilotris group can be reduced to form amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted phenoxy compounds.

Scientific Research Applications

Ethanol, 2,2’,2’'-nitrilotris-, 2-(4-chlorophenoxy)-2-methylpropanoate (salt) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanol, 2,2’,2’'-nitrilotris-, 2-(4-chlorophenoxy)-2-methylpropanoate (salt) involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,2’'-nitrilotris(ethanol)
  • 4-chlorophenoxyacetic acid
  • 2-methylpropanoic acid

Uniqueness

Ethanol, 2,2’,2’'-nitrilotris-, 2-(4-chlorophenoxy)-2-methylpropanoate (salt) is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

105377-53-5

Molecular Formula

C16H26ClNO6

Molecular Weight

363.8 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenoxy)-2-methylpropanoic acid

InChI

InChI=1S/C10H11ClO3.C6H15NO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;8-4-1-7(2-5-9)3-6-10/h3-6H,1-2H3,(H,12,13);8-10H,1-6H2

InChI Key

JKKJVHVHLHODJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl.C(CO)N(CCO)CCO

Origin of Product

United States

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